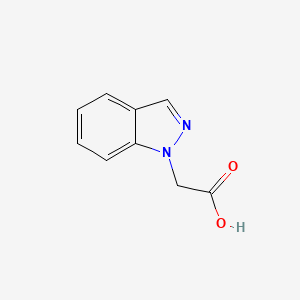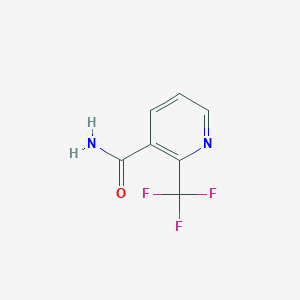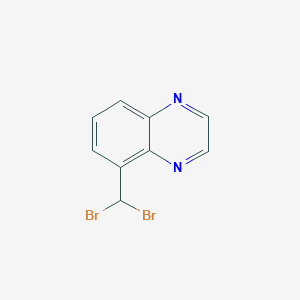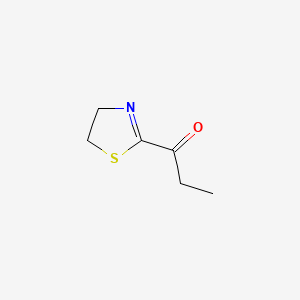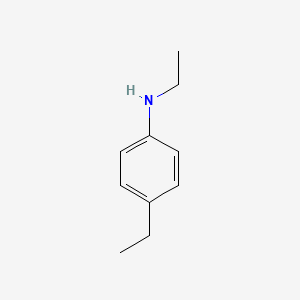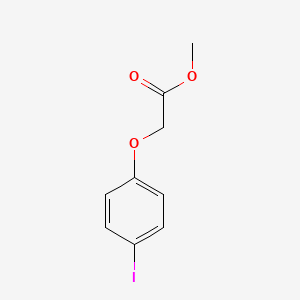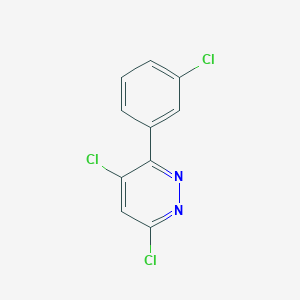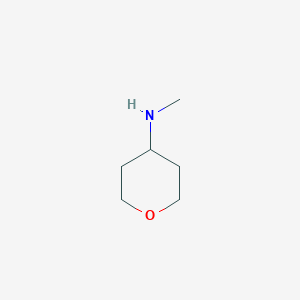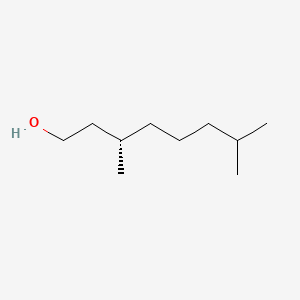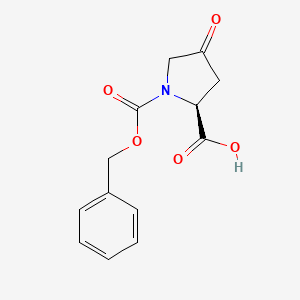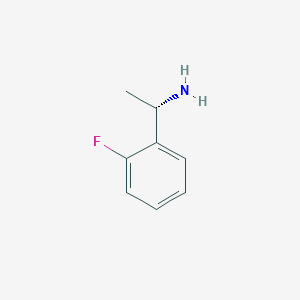
(S)-1-(2-Fluorophenyl)ethylamine
Übersicht
Beschreibung
(S)-1-(2-Fluorophenyl)ethylamine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and an ethylamine side chain
Wirkmechanismus
Target of Action
It’s known that the compound has different conformers, which could interact with various targets .
Mode of Action
The mode of action of (S)-1-(2-Fluorophenyl)ethylamine involves its interaction with its targets, leading to changes at the molecular level. The compound exists in different conformers, including one gauche structure with the ethylamino side chain folded toward the fluorine atom, two gauche structures with the ethylamino side chain folded to the opposite side, and two anti conformers with extended tails . These conformers could interact differently with their targets, leading to various effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other molecules could affect the stability of the compound’s conformers, potentially influencing its mode of action and resulting effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Fluorophenyl)ethylamine typically involves the reduction of the corresponding ketone, (S)-1-(2-Fluorophenyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using borane and a chiral oxazaborolidine catalyst. The reaction is carried out under anhydrous conditions at low temperatures to ensure high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using engineered enzymes for asymmetric reduction are being explored for greener and more sustainable production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or organolithium compounds can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Fluorophenyl)ethylamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
®-1-(2-Fluorophenyl)ethylamine: The enantiomer of (S)-1-(2-Fluorophenyl)ethylamine, with similar chemical properties but different biological activity.
2-(4-Fluorophenyl)ethylamine: A structural isomer with the fluorine atom at the para position, leading to different reactivity and applications.
1-(2-Fluorophenyl)propan-2-amine: A homologous compound with an additional methyl group on the ethylamine side chain, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s enantioselectivity and ability to form specific interactions with molecular targets make it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHJJUFVGEXGS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427516 | |
| Record name | (S)-1-(2-FLUOROPHENYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-25-6 | |
| Record name | (αS)-2-Fluoro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(2-FLUOROPHENYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


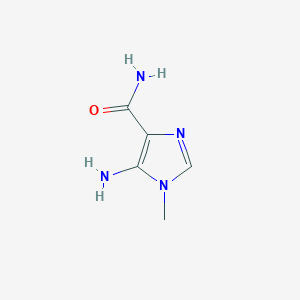
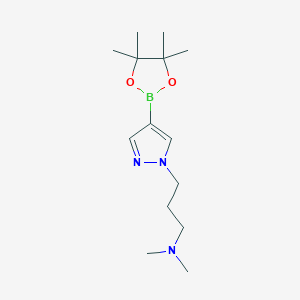
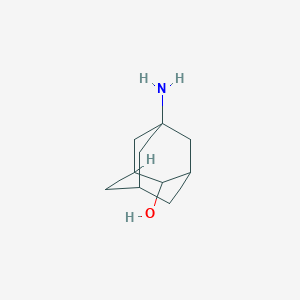
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
